molecular formula C13H18N2O4 B13578915 N-(2-Aminobutyryl)-tyrosine

N-(2-Aminobutyryl)-tyrosine

Cat. No.: B13578915
M. Wt: 266.29 g/mol
InChI Key: MPDOETDMJHDGGV-UHFFFAOYSA-N
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Description

N-(2-Aminobutyryl)-tyrosine is a synthetic compound that combines the structural elements of 2-aminobutyric acid and tyrosine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both an amino group and a carboxyl group in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminobutyryl)-tyrosine typically involves the coupling of 2-aminobutyric acid with tyrosine. One common method is through the use of peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using engineered microorganisms. For example, Escherichia coli can be genetically modified to overexpress enzymes that facilitate the production of 2-aminobutyric acid, which can then be coupled with tyrosine using similar peptide coupling techniques as mentioned above .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminobutyryl)-tyrosine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

N-(2-Aminobutyryl)-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminobutyryl)-tyrosine involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminobutyryl)-tyrosine is unique due to the presence of the tyrosine moiety, which imparts additional functional groups (phenolic hydroxyl) that can participate in further chemical reactions and interactions. This makes it particularly valuable for applications requiring specific binding or reactivity profiles.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

2-(2-aminobutanoylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C13H18N2O4/c1-2-10(14)12(17)15-11(13(18)19)7-8-3-5-9(16)6-4-8/h3-6,10-11,16H,2,7,14H2,1H3,(H,15,17)(H,18,19)

InChI Key

MPDOETDMJHDGGV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Origin of Product

United States

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